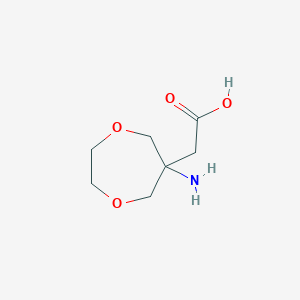
2-(6-Amino-1,4-dioxepan-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-1,4-dioxepan-6-yl)acetic acid is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of an amino group and a dioxepane ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid involves the acetalization of 4-hydroxy-6-substituted-methyl-tetrahydropyran-2-one compounds in the presence of an acid catalyst . The reaction conditions typically include the use of an acetalization agent and an acid catalyst to facilitate the formation of the dioxepane ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar acetalization reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-1,4-dioxepan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(6-Amino-1,4-dioxepan-6-yl)acetic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and dioxepane ring play crucial roles in its reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
2-(6-Substituted-1,3-dioxane-4-yl)acetic acid: A compound with a similar dioxane ring structure.
Uniqueness
2-(6-Amino-1,4-dioxepan-6-yl)acetic acid is unique due to its specific combination of an amino group and a dioxepane ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(6-amino-1,4-dioxepan-6-yl)acetic acid |
InChI |
InChI=1S/C7H13NO4/c8-7(3-6(9)10)4-11-1-2-12-5-7/h1-5,8H2,(H,9,10) |
InChI Key |
IUKCTUXWJAYYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CO1)(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


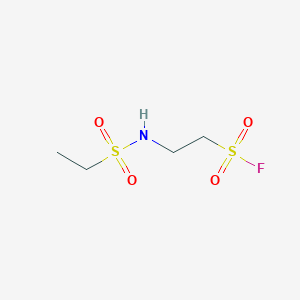
![2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B13295588.png)

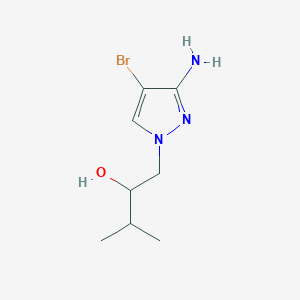
![N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide](/img/structure/B13295603.png)
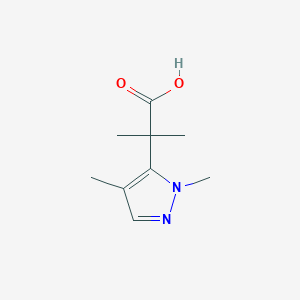
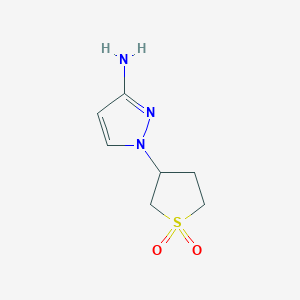
![3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13295618.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B13295624.png)

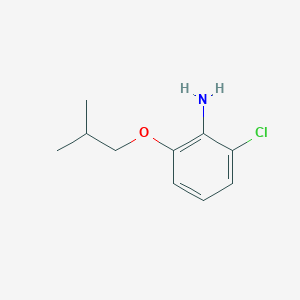
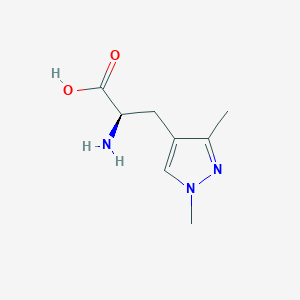
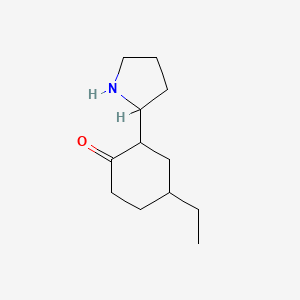
![Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13295644.png)
